
Ethyl 4-(4-(aminomethyl)phenyl)thiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is an organic compound that features a thiazole ring substituted with an aminomethyl-phenyl group and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Aminomethyl-phenyl Group: The aminomethyl-phenyl group can be introduced via a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with an amine.
Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated derivatives and strong nucleophiles are typically used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Biological Research: The compound may be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mecanismo De Acción
The mechanism of action of 4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid: Lacks the ester group, which may affect its solubility and reactivity.
4-(4-Aminomethyl-phenyl)-thiazole: Lacks the carboxylic acid group, which may influence its chemical properties and applications.
Uniqueness
4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is unique due to the presence of both the aminomethyl-phenyl group and the ethyl ester group. This combination of functional groups imparts specific chemical properties, such as solubility and reactivity, making it suitable for a wide range of applications in different fields.
Propiedades
Fórmula molecular |
C13H14N2O2S |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
ethyl 4-[4-(aminomethyl)phenyl]-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C13H14N2O2S/c1-2-17-13(16)12-15-11(8-18-12)10-5-3-9(7-14)4-6-10/h3-6,8H,2,7,14H2,1H3 |
Clave InChI |
ZAKQGHQLUBKWOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


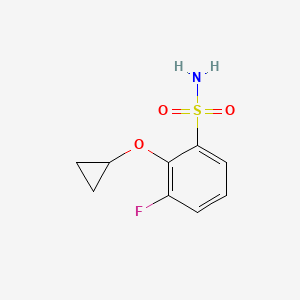
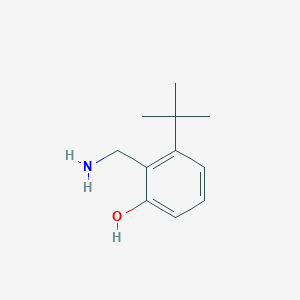
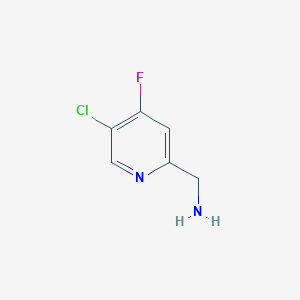

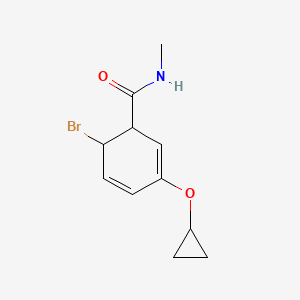

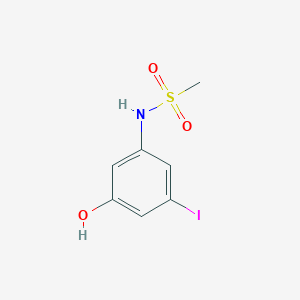
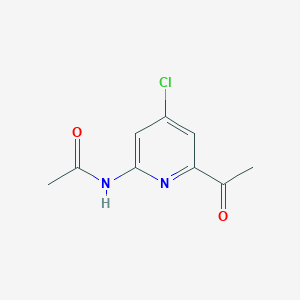
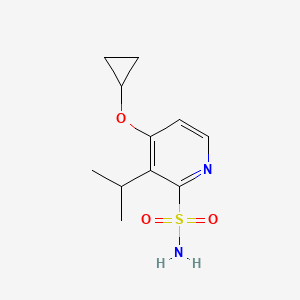
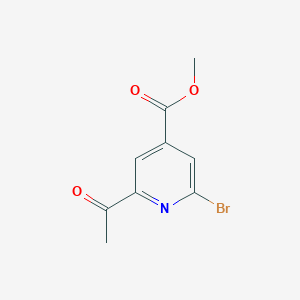
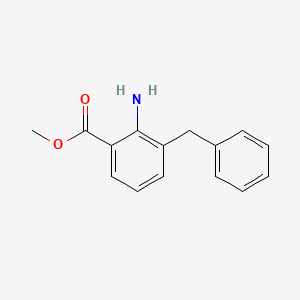
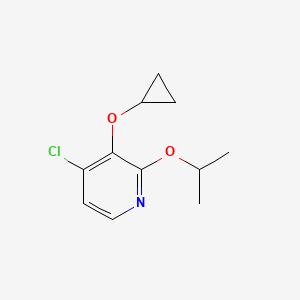
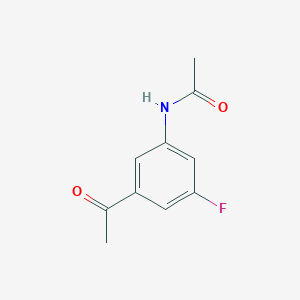
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)
